![molecular formula C25H50N2O3 B12581687 6-[(Octadecylcarbamoyl)amino]hexanoic acid CAS No. 246253-00-9](/img/structure/B12581687.png)
6-[(Octadecylcarbamoyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Octadecylcarbamoyl)amino]hexanoic acid is a synthetic compound that belongs to the class of long-chain fatty acid derivatives It is characterized by the presence of an octadecylcarbamoyl group attached to the amino group of hexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylcarbamoyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanoic Acid Activation: Hexanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction with Octadecyl Isocyanate: The activated hexanoic acid is then reacted with octadecyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Octadecylcarbamoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-[(Octadecylcarbamoyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.
Industry: It is used in the formulation of surfactants, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 6-[(Octadecylcarbamoyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes due to its long hydrophobic chain, affecting membrane fluidity and function. It may also interact with proteins and enzymes, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic Acid: A simpler analog without the octadecylcarbamoyl group, used in the synthesis of Nylon-6 and as an antifibrinolytic agent.
6-Azido-hexanoic Acid: Used in click chemistry for protein labeling and peptide synthesis.
Uniqueness
6-[(Octadecylcarbamoyl)amino]hexanoic acid is unique due to its long hydrophobic chain, which imparts distinct properties such as enhanced membrane interaction and potential for use in drug delivery systems. Its structure allows for versatile applications across various scientific fields.
Propriétés
Numéro CAS |
246253-00-9 |
|---|---|
Formule moléculaire |
C25H50N2O3 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
6-(octadecylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C25H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-25(30)27-23-20-17-18-21-24(28)29/h2-23H2,1H3,(H,28,29)(H2,26,27,30) |
Clé InChI |
BRPYLMKLWOLPET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


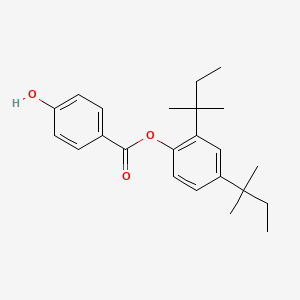
![1H-Indole-1-acetic acid, 2,5-dimethyl-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B12581616.png)
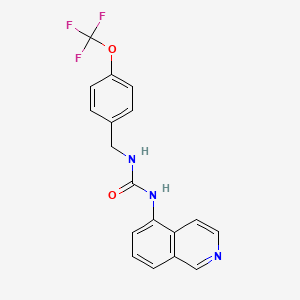
![4-[(2-Amino-6-chloro-9H-purin-9-yl)methyl]benzoic acid](/img/structure/B12581641.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
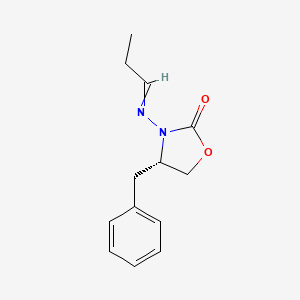
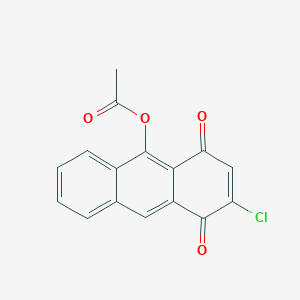
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
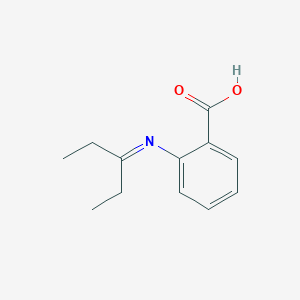
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
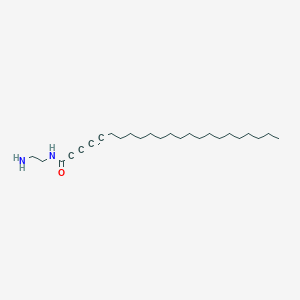
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
